
N-(2-fluorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.
Substitution with 2-fluoroaniline: The nitro group on the pyrazole ring is substituted with 2-fluoroaniline under suitable conditions, such as in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine depends on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine
- N-(2-bromophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine
- N-(2-methylphenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine
Uniqueness
N-(2-fluorophenyl)-N-(3-methyl-4-nitro-1H-pyrazol-5-yl)amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H9FN4O2 |
|---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9FN4O2/c1-6-9(15(16)17)10(14-13-6)12-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,13,14) |
InChI Key |
BHSANPZGIFEZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


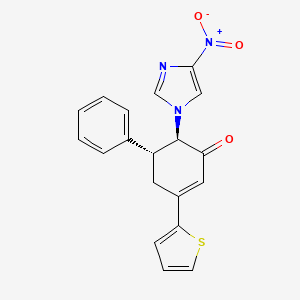
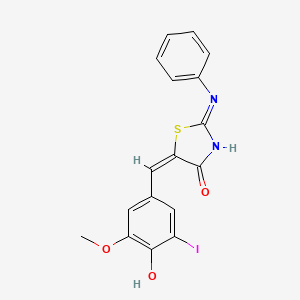
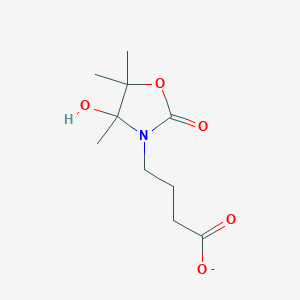
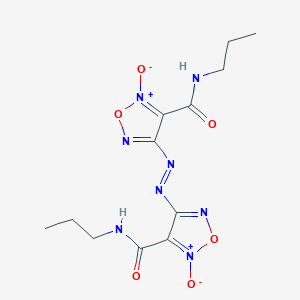

![2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B11102577.png)
![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea](/img/structure/B11102579.png)
![4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11102580.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11102585.png)
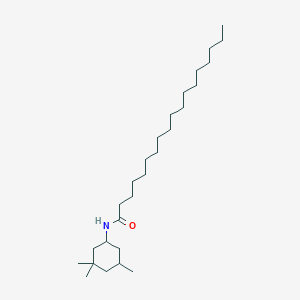
![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] (non-preferred name)](/img/structure/B11102605.png)
![N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11102613.png)
![3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B11102627.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide](/img/structure/B11102633.png)
